Head-to-Head Proteomic Profiling: DAS1 Labels Distinct Target Classes Missed by AEBSF and Pre‑tagged Sulfonyl‑Fluoride Probes
DAS1 covalently labels serine proteases (e.g., trypsin, chymotrypsin) and glutathione S-transferases (GSTs) from four different classes sharing <30% sequence identity, with labeling occurring on tyrosine residues within the promiscuous substrate-binding site [1]. In contrast, AEBSF—lacking a reporter tag—cannot be used for enrichment or visualization, and DS6B/DS6R pre-tagged probes often exhibit restricted cell permeability and steric hindrance due to their bulky biotin or rhodamine groups [2]. The Chavas et al. (2018) unbiased mass spectrometry study further expanded DAS1’s known target space by identifying multiple surface-exposed lysine residues (K114, K159, K162, K240 on trypsin; K169 on chymotrypsin) and tyrosine residues on GST variants F6XQQ9, F6RZ56, and F6VSN2 that had not been previously observed with AEBSF or other sulfonyl‑fluoride probes [3].
| Evidence Dimension | Target coverage (number of protein families and residue types covalently labeled) |
|---|---|
| Target Compound Data | Labels serine proteases (trypsin S200, chymotrypsin) + 4 GST classes (via conserved Tyr residues in substrate-binding site) + surface-exposed Lys residues (K114, K159, K162, K240 on trypsin, K169 on chymotrypsin) |
| Comparator Or Baseline | AEBSF: labels serine proteases only, no reporter for target identification; DS6B/DS6R: bulky tags restrict labeling breadth; Shannon et al. (2012) initial characterization detected no Lys labeling with the same probe |
| Quantified Difference | 4 GST classes labeled (<30% sequence identity); 4 Lys residues confirmed on trypsin; 3 Tyr residues on GST variants; qualitative expansion relative to baseline serine-only detection |
| Conditions | Purified bovine trypsin, bovine α-chymotrypsin, equine GST mixture; HeLa nuclear extract; LC‑MS/MS with unconstrained site sequencing |
Why This Matters
Procurement of DAS1 enables comprehensive activity-based proteomics covering both serine hydrolases and GSTs, whereas AEBSF cannot support target-ID workflows and pre-tagged probes miss this breadth due to steric constraints.
- [1] Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & van der Hoorn, R. A. L. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541–548. View Source
- [2] Shannon, D. A., Gu, C., McLaughlin, C. J., Kaiser, M., van der Hoorn, R. A. L., & Weerapana, E. (2012). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. ChemBioChem, 13(16), 2327–2330. View Source
- [3] Chavas, T. E. J., Fuchter, M. J., & DiMaggio, P. A., Jr. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897–2907. View Source
